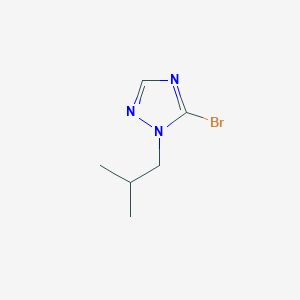

5-Bromo-1-(2-methylpropyl)-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(2-methylpropyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADGVJIIKWUHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505238-82-3 | |

| Record name | 5-bromo-1-(2-methylpropyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N1 Alkyl 5 Bromo 1,2,4 Triazoles

Foundational Approaches to the 1,2,4-Triazole (B32235) Heterocycle Formation

The construction of the core 1,2,4-triazole ring is the initial and crucial phase. This can be accomplished through various synthetic routes, broadly categorized into cyclization reactions and cycloaddition strategies.

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide numerous pathways to the 1,2,4-triazole scaffold by forming the ring from acyclic precursors. The choice of starting material dictates the specific reaction conditions and reagents.

From Amidrazones: Amidrazones are versatile precursors for 1,2,4-triazole synthesis. One common method involves the cyclization of amidrazones with various carbonyl compounds. isres.org For instance, the oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable medium like polyethylene (B3416737) glycol, offers an environmentally benign route to 3,4,5-trisubstituted 1,2,4-triazoles. frontiersin.org

From Hydrazides and Amides: Classic named reactions provide reliable methods for synthesizing the triazole ring. The Pellizzari reaction involves the condensation of hydrazides with amides to form acylhydrazidines, which then cyclize to yield 3,5-disubstituted 1,2,4-triazoles. scispace.com Similarly, the Einhorn-Brunner reaction utilizes the condensation of diacylamines with hydrazines, often in the presence of a weak acid, to produce 1,2,4-triazoles. scispace.comchemicalbook.com

From Nitriles: Nitriles are common starting materials that can be incorporated into the triazole ring through several strategies. A copper-catalyzed cascade addition and oxidative cyclization of nitriles with amidines provides a direct route to 1,2,4-triazole derivatives. frontiersin.orgorganic-chemistry.org Another approach involves the annulation of nitriles with hydrazines, which is a practical and efficient base-mediated synthesis for 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org

| Precursor(s) | Reaction Name/Type | Key Features | Typical Products |

|---|---|---|---|

| Amidrazones + Aldehydes | Oxidative Cyclization | Catalyzed by ceric ammonium nitrate. | 3,4,5-Trisubstituted-1,2,4-triazoles |

| Hydrazides + Amides | Pellizzari Reaction | Thermal condensation. | 3,5-Disubstituted-1,2,4-triazoles |

| Diacylamines + Hydrazines | Einhorn-Brunner Reaction | Acid-catalyzed condensation. | Substituted 1,2,4-triazoles |

| Nitriles + Amidines | Copper-Catalyzed Cyclization | Cascade addition-oxidative cyclization. | 1,3-Disubstituted-1,2,4-triazoles |

1,3-Dipolar cycloaddition reactions are powerful tools for constructing five-membered rings in a concerted fashion. These reactions involve a 1,3-dipole reacting with a "dipolarophile."

Nitrile Imine Cycloaddition: A prominent strategy for forming the 1,2,4-triazole ring involves the [3+2] cycloaddition of nitrile imines with nitriles. mdpi.com The nitrile imines are typically generated in situ from hydrazonoyl hydrochlorides in the presence of a base. This method allows for the regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. frontiersin.org

Photo-induced Cycloaddition: Photochemical methods offer alternative pathways for triazole synthesis under mild conditions. For example, a visible light-induced [3+2] cyclization has been developed to synthesize 1,2,4-triazolines, which can be subsequently oxidized to the aromatic 1,2,4-triazoles under basic or photoredox conditions.

It is important to distinguish these methods from the well-known azide-alkyne cycloaddition (a type of Huisgen cycloaddition), which is a "click chemistry" staple but regioselectively produces 1,2,3-triazoles, not the 1,2,4-triazole isomer. frontiersin.org

Regioselective Functionalization for 5-Bromo-1-(2-methylpropyl)-1,2,4-Triazole Synthesis

Once the 1,2,4-triazole core is formed, two key functionalization steps are required to produce the target compound: bromination at the C5 position and alkylation at the N1 position. The order and methodology of these steps are critical for achieving the desired isomer.

Introducing a bromine atom onto the triazole ring can be achieved either by direct halogenation of a pre-formed triazole or by using a bromine-containing precursor during ring formation.

Direct Bromination: The 1,2,4-triazole ring can undergo electrophilic halogenation. The reaction of an existing 1,2,4-triazole with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), can introduce a bromine atom onto the carbon positions. researchgate.net For instance, 3,5-dibromo-4H-1,2,4-triazole can be synthesized in high yield from 1H-1,2,4-triazole using bromine or other brominating agents. researchgate.net Selective monobromination at C5 can be challenging and often depends on the directing effects of existing substituents on the ring.

Cyclization with Brominated Precursors: An alternative strategy is to build the triazole ring using a component that already contains the bromine atom. This can offer better control over the position of the halogen. For example, the synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole is achieved through the condensation of a brominated S-methyl benzothioamide derivative with 2,2,2-trifluoroacetohydrazide, demonstrating the use of a halogenated starting material to define its position in the final heterocycle. rroij.com

The introduction of the 2-methylpropyl (isobutyl) group onto a nitrogen atom of the triazole ring is a standard N-alkylation reaction, typically involving the triazole anion and an alkyl halide (e.g., 1-bromo-2-methylpropane). However, the presence of three nitrogen atoms (N1, N2, and N4) in the 1,2,4-triazole ring makes regioselectivity a significant challenge.

The alkylation of an unsubstituted 1H-1,2,4-triazole often yields a mixture of N1 and N4 substituted products. chemicalbook.comresearchgate.net Studies have shown that using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF can favor the N1 isomer, with reported regioselectivity of approximately 90:10 for the N1 vs. N4 product. researchgate.net The reaction of a pre-formed 5-bromo-1H-1,2,4-triazole with 1-bromo-2-methylpropane (B43306) in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF would be a direct approach to the target molecule. rroij.com

Achieving the specific structure of this compound requires careful management of regioselectivity in both the C-halogenation and N-alkylation steps.

Regiocontrol in C-Halogenation: The electronic properties of the 1,2,4-triazole ring and any existing substituents heavily influence the position of electrophilic attack. For an unsubstituted ring, C3 and C5 are the sites for halogenation. The presence of a directing group can favor one position over the other. If direct halogenation leads to a mixture of products, chromatographic separation is often necessary. Using a pre-halogenated building block in the cyclization step is often a superior strategy for ensuring regiocontrol. researchgate.net

Regiocontrol in N-Alkylation: The outcome of N-alkylation is a complex interplay of several factors:

Steric Hindrance: The substituents on the triazole ring and the bulkiness of the alkylating agent can influence which nitrogen atom is most accessible. nih.gov The 2-methylpropyl group has moderate steric bulk, which could influence the product ratio.

Electronic Effects: The electron-withdrawing nature of a bromine atom at the C5 position will decrease the nucleophilicity of the adjacent nitrogen atoms (N1 and N4). This electronic effect can significantly alter the regiochemical outcome compared to an unsubstituted triazole.

Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can all affect the ratio of N1, N2, and N4 alkylated isomers. uzhnu.edu.ua For S-substituted 1,2,4-triazoles, studies have shown that N1 and N2 are the typical sites of attack, with N2 products often being favored. nih.govnih.gov For the 5-bromo-1H-1,2,4-triazole, deprotonation can lead to an anion where the charge is delocalized, and the site of alkylation will depend on the balance between the most nucleophilic nitrogen and the most sterically accessible site.

| Reaction | Controlling Factor | Effect on Selectivity | Example/Consideration |

|---|---|---|---|

| C-Halogenation | Directing Groups | Substituents on the ring direct the position of electrophilic attack. | An existing group at C3 may direct bromination to C5. |

| Synthetic Strategy | Using a pre-halogenated precursor in cyclization ensures regiocontrol. | Using a brominated amidine to build the ring. | |

| N-Alkylation | Steric Effects | Bulky groups on the ring or alkylating agent can block access to certain nitrogen atoms. | The 2-methylpropyl group may favor alkylation at a less hindered nitrogen. |

| Electronic Effects | Electron-withdrawing groups (like Br at C5) reduce the nucleophilicity of adjacent nitrogens. | The C5-Br may disfavor N1/N4 alkylation relative to N2. | |

| Solvent/Base | Reaction conditions can stabilize different tautomers or transition states, altering the product ratio. | DBU in THF is known to favor N1 alkylation in some cases. researchgate.net |

Advanced Synthetic Techniques and Sustainable Approaches

The synthesis of 1,2,4-triazole derivatives has been significantly enhanced by the adoption of advanced and sustainable chemical practices. These modern techniques aim to overcome the limitations of traditional methods, which often involve harsh reaction conditions, long durations, and low atom economy. rsc.org The emphasis is now on developing greener, more efficient protocols that minimize waste and energy consumption while maximizing yield and structural complexity.

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pnrjournal.com This technique utilizes microwave energy to heat reactions directly and efficiently, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities. rsc.orgrsc.org The application of microwave irradiation has proven highly effective for the synthesis of various 1,2,4-triazole cores. pnrjournal.comscipublications.com

For instance, the cyclization of amidrazones or the condensation of nitriles and hydrazides can be significantly expedited under microwave conditions. scipublications.comfrontiersin.org One report highlights the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles in just one minute with an 85% yield, a substantial improvement over the conventional method requiring over four hours. rsc.org Similarly, piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives were synthesized in 30 minutes under microwave irradiation, compared to 27 hours using conventional heating, achieving an impressive 96% yield. rsc.org These examples underscore the efficiency of microwave-assisted synthesis, a methodology readily adaptable for the rapid construction of the N1-(2-methylpropyl)-1,2,4-triazole scaffold prior to or after the bromination step.

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone | Conventional | 27 hours | - | rsc.org |

| Microwave | 30 minutes | 96% | ||

| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | rsc.org |

| Microwave | 1 minute | 85% | ||

| N-substituted propenamide derivatives | Conventional | Several hours | - | rsc.org |

| Microwave | 33-90 seconds | 82% |

Metal-Catalyzed Processes in Triazole Synthesis (e.g., Copper-Catalyzed, Palladium-Catalyzed)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to a vast array of molecular structures, including 1,2,4-triazoles. acs.org Copper and palladium catalysts are particularly prominent in this field, enabling bond formations that are otherwise challenging. rsc.org

Copper-Catalyzed Synthesis:

Copper catalysis is widely employed for the synthesis of triazoles due to the low cost and versatile reactivity of copper salts. acs.orgorganic-chemistry.org A notable copper-catalyzed method involves the oxidative coupling of amidines and nitriles under an air atmosphere, which serves as a green and practical approach. acs.org This process consists of sequential N-C and N-N bond-forming reactions. acs.org Copper catalysts, such as Cu(OAc)₂, facilitate the direct synthesis of the 1,2,4-triazole nucleus from readily available starting materials. isres.org Another significant copper-catalyzed route is the azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," though it primarily yields 1,2,3-triazoles. nih.govrsc.org Nevertheless, copper's utility extends to multicomponent reactions for 1,2,4-triazole synthesis. nih.gov For example, a copper(I)-catalyzed three-component reaction of amines, propargyl halides, and azides has been developed. organic-chemistry.org The synthesis of 1,5-disubstituted 1,2,4-triazoles can be achieved with high regioselectivity using Cu(II) catalysis in reactions between aryl diazonium salts and isocyanides. frontiersin.orgorganic-chemistry.org

| Reaction Type | Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Cu(OAc)₂ | Amidines, Nitriles | Uses air as oxidant; forms N-C and N-N bonds. | acs.orgisres.org |

| [3+2] Cycloaddition | Cu(II) salts | Aryl diazonium salts, Isocyanides | High yield and regioselectivity for 1,5-disubstituted products. | frontiersin.orgorganic-chemistry.org |

| Oxidative C(sp³)-H Functionalization | [Cu]/O₂ system | Amidines, Trialkylamines | Flexible system for multi-nitrogen heterocycles. | isres.org |

Palladium-Catalyzed Synthesis:

Palladium catalysts are renowned for their efficacy in cross-coupling and C-H functionalization reactions, which have been successfully applied to the synthesis and modification of triazole rings. rsc.orgscienceopen.com Palladium(II) acetate, often in combination with a phosphine (B1218219) ligand, can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a route to fully substituted derivatives. scienceopen.comnih.gov This C-H activation strategy is a versatile method for constructing complex triazoles. nih.govacs.org While many examples focus on the 1,2,3-isomer, the principles are applicable to 1,2,4-triazoles. For the synthesis of the target 5-bromo-1-alkyl-1,2,4-triazole, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce the 2-methylpropyl group onto a pre-brominated triazole core, or conversely, to introduce the bromo group onto the N-alkylated triazole.

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂, PPh₃ | 1,4-disubstituted 1,2,3-triazoles, Aryl bromides | Facile access to fully substituted triazoles with defined regiochemistry. | scienceopen.comnih.gov |

| C-5 Arylation | Pd(OAc)₂, PCy₃ | 2-aryl-1,2,3-triazole N-oxides, Arylboronic acids | Direct regioselective arylation. | rsc.org |

| Coupling of Alkenyl Halides | [Pd₂(dba)₃], Xantphos | Alkenyl bromides, NaN₃ | Forms 1,2,3-triazoles via a vinylpalladium complex. | ox.ac.uk |

Metal-Free Synthetic Pathways for 1,2,4-Triazoles

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free synthetic routes for 1,2,4-triazoles. isres.org These methods avoid the use of potentially toxic and expensive transition metals, simplifying purification and reducing environmental impact. isres.orgnih.gov

Several strategies have been established, including iodine-mediated oxidative cyclization, reactions utilizing hypervalent iodine reagents, and catalyst-free thermal reactions. isres.org For instance, a metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles involves the I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source. isres.org Another innovative metal-free method is the three-component condensation of isothiocyanates, amidines, and hydrazines, which proceeds without any external catalysts, ligands, or oxidants. isres.org Furthermore, aryl diazonium salts can react with azalactones in a metal-free [3+2] cycloaddition/decarboxylation to yield 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov These approaches offer valuable alternatives for constructing the N1-alkyl-1,2,4-triazole ring system, which can then undergo regioselective bromination. A common method for the bromination of 1-aryl-1H- isres.orgnih.govacs.orgtriazoles involves using N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride. nih.gov

| Method | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| I₂-Mediated Oxidative Cyclization | Trifluoroacetimidohydrazides, DMF, I₂ | 3-Trifluoromethyl-1,2,4-triazoles | Uses a common solvent as a carbon source. | isres.org |

| Three-Component Condensation | Isothiocyanates, Amidines, Hydrazines | 1H-1,2,4-triazol-3-amines | No external catalysts, ligands, or oxidants required. | isres.org |

| [3+2] Cycloaddition/Decarboxylation | Aryl diazonium salts, Azalactones | 1,3,5-Trisubstituted-1,2,4-triazoles | Proceeds at room temperature. | nih.gov |

| Aerobic Oxidative Cascade | Hydrazones, Amines | Substituted 1,2,4-triazoles | Involves C-H functionalization and oxidative aromatization. | isres.org |

Multicomponent Reaction Strategies for N1,5-Disubstituted 1,2,4-Triazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Several MCRs have been designed for the synthesis of N1,5-disubstituted 1,2,4-triazoles, the substitution pattern of the target compound.

A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with various hydrazine (B178648) hydrochloride salts. organic-chemistry.org This approach offers complete regioselectivity under mild conditions. organic-chemistry.org Another strategy is the development of a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate to assemble 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org An electrochemical MCR has also been reported for the synthesis of 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols, avoiding the need for transition-metal catalysts or strong oxidants. nih.gov Such strategies are particularly attractive for creating libraries of compounds for screening purposes and offer a direct route to the this compound skeleton by carefully selecting starting materials that incorporate the isobutyl, bromo, and triazole components in a single, efficient step.

| Components | Conditions | Key Features | Reference |

|---|---|---|---|

| Oxamide-derived amidines, Hydrazine hydrochlorides | Mild, polar solvents (e.g., AcOH, MeOH) | Practical, scalable, complete regioselectivity. | organic-chemistry.org |

| Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical, room temperature | Metal-free, avoids strong oxidants. | nih.gov |

| Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | Metal-free | Facile and efficient for trifluoromethylated triazoles. | nih.govfrontiersin.org |

Chemical Transformations and Reactivity of 5 Bromo 1 2 Methylpropyl 1,2,4 Triazole

Reactivity of the Halogen Substituent at C5

The bromine atom at the C5 position is a key functional handle, enabling diverse modifications of the triazole core through displacement, coupling, and reduction reactions.

Nucleophilic Displacement Reactions Involving the Bromine Atom

The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to the presence of electronegative nitrogen atoms. chemicalbook.com This electronic characteristic makes positions bearing a halogen, such as the C5-bromo substituent in 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole, susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom acts as a leaving group, replaced by a variety of nucleophiles.

Studies on related halogenated azoles demonstrate this reactivity. For instance, 5-bromo-1,2,3-triazines readily undergo SNAr reactions with phenols in the presence of a base like cesium carbonate to yield 5-aryloxy-1,2,3-triazines. acs.org Similarly, N-protected 5-bromo-4-nitroimidazoles react with nucleophiles via displacement of the 5-bromine atom. rsc.org For this compound, reactions with nucleophiles such as alkoxides, thiolates, and amines can be expected to proceed under suitable conditions, leading to the formation of new C-O, C-S, and C-N bonds at the C5 position.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Bromo-Azoles

| Bromo-Azole Substrate | Nucleophile | Base | Product | Reference |

|---|---|---|---|---|

| 5-bromo-1,2,3-triazine | Phenol | Cs2CO3 | 5-phenoxy-1,2,3-triazine | acs.org |

| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | Base | Displacement of 5-bromine | rsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for C5 Functionalization (e.g., Suzuki-Miyaura coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom at the C5 position of the triazole serves as an excellent handle for such transformations. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron species, is particularly effective. wikipedia.org

This reaction has been successfully applied to various bromo-azole systems. For example, the Suzuki-Miyaura cross-coupling of 5-bromoindazoles with heteroaryl boronic acids proceeds in good yields using a palladium catalyst like Pd(dppf)Cl2. nih.gov Similarly, 4-bromo-NH-1,2,3-triazoles can be subjected to Suzuki cross-coupling to synthesize 2,4,5-trisubstituted triazoles. organic-chemistry.org These examples strongly suggest that this compound can be effectively coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids. The reaction typically involves a palladium(0) catalyst, a base, and an appropriate solvent. libretexts.org This method allows for the introduction of diverse substituents at the C5 position, significantly expanding the molecular complexity.

Table 2: Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | nih.gov |

| 4-bromo-NH-1,2,3-triazole derivative | Aryl boronic acid | Not specified | Not specified | Not specified | organic-chemistry.org |

| Aryl dibromide with 4H-1,2,4-triazole core | Arylboronic acid | Pd(PPh3)4 | Choline-OH | Toluene | researchgate.net |

Reductive Transformations of the Bromo-Triazole Moiety

The C-Br bond in the this compound moiety can be cleaved through reductive processes to yield the corresponding debrominated triazole. This transformation is valuable for removing the bromine atom after it has served its purpose, for example, as a directing group or to be replaced by a hydrogen atom in the final product.

A common method for such reductive dehalogenation is catalytic hydrogenation. Research on 4-bromo-1,2,3-triazoles has shown that hydrogenation can efficiently remove the bromine substituent, providing a route to 2,4-disubstituted triazoles. organic-chemistry.org This process typically involves reacting the bromo-triazole with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This reaction effectively replaces the bromine atom with a hydrogen atom, yielding 1-(2-methylpropyl)-1,2,4-triazole. Undesired dehalogenation has also been observed as a side reaction in some transition metal-catalyzed reactions, highlighting the lability of the C-Br bond under certain reductive conditions. mdpi.com

Chemical Behavior of the 1,2,4-Triazole (B32235) Ring System

Beyond the reactivity imparted by the bromo substituent, the 1,2,4-triazole ring itself possesses distinct chemical properties that allow for further functionalization.

Electrophilic and Nucleophilic Aromatic Substitution Patterning on the Triazole Ring

The 1,2,4-triazole ring exhibits a defined pattern of reactivity towards electrophiles and nucleophiles. Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs preferentially on the ring nitrogens. chemicalbook.com For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can lead to mixtures of N1 and N4 substituted products, depending on the reaction conditions. chemicalbook.com In the case of this compound, which is already substituted at N1, further reaction with strong electrophiles might lead to quaternization at the N4 position.

Conversely, the carbon atoms of the triazole ring are electron-deficient and are thus not susceptible to electrophilic attack. Instead, they are activated towards nucleophilic substitution, provided a suitable leaving group is present. chemicalbook.com

Directed C-H Functionalization on the Triazole Ring

In recent years, direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic rings without pre-functionalization. For 1-substituted 1,2,4-triazoles, C-H activation typically occurs regioselectively at the C5 position, which is the most electron-deficient and acidic carbon. researchgate.net However, in this compound, the C5 position is already occupied by the bromine atom. Therefore, C-H functionalization would be directed towards the only other available carbon, the C3 position.

While the C3-H bond is generally less reactive than the C5-H bond, its functionalization can be achieved under specific catalytic conditions. Metal-catalyzed C-H activation, often employing palladium or copper catalysts, can be used to form new C-C or C-heteroatom bonds. researchgate.netacs.org For example, palladium-catalyzed direct arylation has been used to functionalize the triazole ring. researchgate.net Achieving selective C-H functionalization at the C3 position in the presence of the C5-bromo substituent would require careful optimization of catalysts, ligands, and reaction conditions to favor C-H activation over competing cross-coupling reactions at the C-Br bond.

Ring-Opening and Rearrangement Mechanisms in 1,2,4-Triazole Chemistry

The 1,2,4-triazole ring is a stable aromatic system, and as such, does not readily undergo ring-opening reactions without specific activating groups or reaction conditions. However, rearrangement reactions, particularly those involving substituent migration between the nitrogen atoms of the triazole ring, are well-documented.

One of the notable rearrangement reactions in 1,2,4-triazole chemistry is the Dimroth rearrangement, which involves the translocation of heteroatoms within a heterocyclic ring system. While more commonly associated with other triazole isomers, analogous rearrangements can be conceptualized for substituted 1,2,4-triazoles.

A relevant example of rearrangement in the 1,2,4-triazole system is the thermal rearrangement of 4-allyl-substituted 4H-1,2,4-triazoles. Studies have shown that upon heating, these compounds can rearrange to the more stable 1-allyl- and 2-allyl-1,2,4-triazoles. This transformation is believed to proceed through a mechanism involving consecutive SN2-type reactions, where the allyl group migrates from the N4 position to either the N1 or N2 position. The regioselectivity of this migration can be influenced by electronic effects of other substituents on the triazole ring.

Influence of the N1-2-Methylpropyl Group on Reactivity and Steric Effects

The substituent at the N1 position of the 1,2,4-triazole ring plays a crucial role in modulating the molecule's reactivity and steric profile. In the case of this compound, the 2-methylpropyl (isobutyl) group exerts both electronic and steric effects that influence its chemical behavior.

Electronic Effects:

Alkylation of the 1,2,4-triazole ring can occur at either the N1 or N4 position, leading to the formation of isomeric products. The distribution of these isomers is influenced by the nature of the alkylating agent and the reaction conditions. The presence of the electron-donating 2-methylpropyl group at the N1 position increases the electron density of the triazole ring compared to an unsubstituted 1H-1,2,4-triazole. This heightened electron density can, in turn, affect the reactivity of the ring towards electrophiles. For instance, further electrophilic attack on the ring nitrogens would be influenced by the electronic contribution of the N1-substituent.

Steric Effects:

The 2-methylpropyl group is a branched alkyl chain, which introduces significant steric hindrance around the N1 position of the triazole ring. This steric bulk can influence the regioselectivity of subsequent reactions. For example, in reactions involving attack at the adjacent C5 position, the bulky isobutyl group could sterically shield this position, thereby directing incoming reagents to other, less hindered sites on the molecule.

Furthermore, the steric hindrance imposed by the N1-2-methylpropyl group can affect the orientation of the molecule in the transition state of a reaction, potentially influencing the stereochemical outcome. In reactions where the triazole acts as a ligand for a metal catalyst, the size and conformation of the 2-methylpropyl group could play a significant role in the coordination geometry and the subsequent catalytic activity.

Spectroscopic Characterization and Structural Elucidation of Substituted 1,2,4 Triazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are invaluable for confirming its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the 2-methylpropyl (isobutyl) group and the triazole ring proton are expected. The isobutyl group would present three distinct sets of signals: a doublet for the six equivalent methyl protons (CH₃), a multiplet (likely a nonet) for the single methine proton (CH), and a doublet for the two methylene (B1212753) protons (CH₂). The chemical shift of the methylene protons will be influenced by the adjacent nitrogen atom of the triazole ring, causing them to appear at a lower field compared to a typical alkyl chain. The single proton on the triazole ring (H-3) is anticipated to appear as a singlet at a significantly downfield position due to the aromatic and electron-withdrawing nature of the heterocyclic ring.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| CH-H (Triazole) | ~ 8.0 - 8.5 | Singlet (s) | - |

| N-CH₂ -CH | ~ 4.0 - 4.3 | Doublet (d) | ~ 7.2 |

| CH₂-CH (CH₃)₂ | ~ 2.1 - 2.4 | Multiplet (m) | ~ 6.8 |

| CH(CH₃ )₂ | ~ 0.9 - 1.1 | Doublet (d) | ~ 6.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected for the isobutyl group and two for the triazole ring carbons. The triazole ring carbons (C-3 and C-5) will have characteristic chemical shifts, with the carbon bearing the bromine atom (C-5) being significantly influenced by the halogen's electronegativity and appearing at a different chemical shift compared to the carbon attached to the proton (C-3). The carbons of the isobutyl group will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C -Br (Triazole, C-5) | ~ 145 - 150 |

| C -H (Triazole, C-3) | ~ 150 - 155 |

| N-CH₂ -CH | ~ 50 - 55 |

| CH₂-CH (CH₃)₂ | ~ 28 - 32 |

| CH(CH₃ )₂ | ~ 19 - 22 |

Two-Dimensional NMR Techniques for Connectivity Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate the proton signals of the isobutyl group with their directly attached carbon atoms. An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the methylene protons of the isobutyl group and the C-5 carbon of the triazole ring, thus confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of the isobutyl group, the bromine atom, and cleavage of the triazole ring. Common fragmentation pathways for 1,2,4-triazoles involve the loss of N₂. mdpi.com

Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 217/219 | [M]⁺ (Molecular ion) |

| 160/162 | [M - C₄H₉]⁺ |

| 138 | [M - Br]⁺ |

| 81 | [C₄H₉N₂]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the C-H bonds of the alkyl group, the C=N and N-N bonds of the triazole ring, and the C-Br bond. The aromatic C-H stretching of the triazole ring would be observed at a higher frequency than the aliphatic C-H stretching of the isobutyl group.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~ 3100 - 3150 | C-H stretching (Triazole ring) |

| ~ 2850 - 3000 | C-H stretching (Alkyl group) |

| ~ 1600 - 1450 | C=N and N=N stretching (Triazole ring) |

| ~ 1470 - 1450 | C-H bending (Alkyl group) |

| ~ 1200 - 1000 | C-N stretching |

| ~ 600 - 500 | C-Br stretching |

The presence of these characteristic bands would provide strong evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomeric and Electronic Structure Studies.researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of 1,2,4-triazole (B32235) derivatives. The absorption of UV or visible light by these molecules induces electronic transitions between different energy levels, primarily of the n → π* and π → π* types. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in a UV-Vis spectrum are highly sensitive to the molecular structure, including the nature and position of substituents on the triazole ring and the tautomeric form of the molecule.

For the specific compound, this compound, the substitution at the N1 position by a 2-methylpropyl (isobutyl) group precludes the common 1H-4H tautomerism often observed in unsubstituted or C-substituted 1,2,4-triazoles. This structural feature simplifies the interpretation of its electronic spectrum, as the observed absorptions can be attributed to a single, well-defined N1-substituted isomer.

The electronic spectrum of the 1,2,4-triazole core is influenced by its substituents. The unsubstituted 1,2,4-triazole exhibits a very weak absorption at approximately 205 nm. The introduction of substituents can cause a shift in the absorption maximum to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), as well as changes in absorption intensity. In the case of this compound, the bromo group at the C5 position and the alkyl group at the N1 position are the key modifiers of the electronic structure of the triazole ring.

Detailed experimental UV-Vis data for this compound is not extensively documented in publicly available literature. However, by examining related substituted 1,2,4-triazoles, a general understanding of its expected spectroscopic behavior can be inferred. For instance, studies on other 1-alkyl-1,2,4-triazoles indicate that the electronic transitions of the triazole ring are preserved, with modifications from the attached substituents. The bromine atom, being a halogen, can act as an auxochrome, potentially leading to a slight bathochromic shift compared to the unsubstituted triazole.

In the absence of experimental data for the target compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of novel compounds. researchgate.net These theoretical calculations can provide valuable insights into the expected λmax values and the nature of the electronic transitions (e.g., HOMO to LUMO transitions). For substituted 1,2,4-triazoles, the HOMO and LUMO are typically of π-antibonding character, suggesting that the primary electronic transitions are of the π → π* type. nih.gov

The UV-Vis spectra of structurally similar compounds can also provide a basis for comparison. For example, various 4-alkyl-3,5-disubstituted-4H-1,2,4-triazoles have been synthesized and their photophysical properties investigated. While the substitution pattern is different, these studies highlight the influence of alkyl groups and other substituents on the absorption maxima. In one such study, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibited a λmax at 351.0 nm, and 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole showed a λmax at 297.0 nm, both in dichloromethane. These examples, although more complex due to extensive conjugation, illustrate the significant impact of substituents on the electronic absorption of the 1,2,4-triazole core.

A summary of UV-Vis absorption data for selected 1,2,4-triazole derivatives is presented in the interactive table below to provide a comparative context.

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | 59500 | Dichloromethane |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | 36400 | Dichloromethane |

Computational Investigations into the Electronic and Structural Properties of Halogenated N Alkyl Triazoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. irjweb.com It has been successfully applied to study 1,2,4-triazole (B32235) derivatives, providing accurate predictions of their geometric and electronic properties. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the determination of key characteristics that govern the molecule's stability and reactivity. irjweb.comresearchgate.net These quantum chemical techniques enable the virtual determination of electronic density and properties, facilitating the screening of compound structure and activity. irjweb.com

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through geometry optimization. For a flexible molecule like 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole, this involves a conformational analysis to explore the potential energy surface (PES) associated with the rotation around single bonds, particularly within the 2-methylpropyl (isobutyl) group. ekb.eg

Computational methods, such as DFT, are employed to scan the PES by systematically rotating dihedral angles and calculating the energy of each resulting conformation. ekb.eg This process identifies various conformers (rotational isomers) that exist as energy minima. ekb.eg For the isobutyl group attached to the triazole nitrogen, different spatial arrangements will have distinct energy levels due to steric interactions. The conformer with the lowest energy is considered the ground-state geometry, and its structural parameters (bond lengths, bond angles, and dihedral angles) provide the basis for all subsequent calculations. Theoretical studies on similar bi-heterocyclic systems have shown that multiple conformers can exist with small energy differences between them. ekb.eg

Table 1: Illustrative Conformational Analysis of this compound Data is representative and based on typical computational results for N-alkylated azoles.

| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 60° | 0.00 | 75.1 |

| B | -60° | 0.55 | 20.3 |

| C | 180° | 1.80 | 4.6 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. irjweb.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com

The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. irjweb.comresearchgate.net For this compound, the electron-withdrawing bromine atom and the electron-donating alkyl group would influence the energy levels of these orbitals. DFT calculations can precisely determine these energies and visualize the spatial distribution of the HOMO and LUMO, indicating likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov

Table 2: Representative Frontier Orbital Energies for a Halogenated N-Alkyl Triazole Values are illustrative and derived from general DFT studies on similar heterocyclic systems. irjweb.com

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap (ΔE) | 5.73 |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. irjweb.com An MEP surface plots the electrostatic potential onto the molecule's electron density, providing a color-coded map of charge distribution. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would be expected to show negative potential (red) around the two pyridine-like nitrogen atoms (N2 and N4) of the triazole ring, as their lone pairs of electrons create an electron-rich area. researchgate.net These sites are the most probable locations for protonation and coordination with electrophiles. The area around the hydrogen atoms of the alkyl group and potentially a region of positive potential (a σ-hole) on the bromine atom would appear blue, indicating them as sites for nucleophilic interaction. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. For N-alkylated triazoles, a key reaction is the alkylation of the 1,2,4-triazole ring itself. The reaction of 1,2,4-triazole with an alkyl halide can potentially yield different isomers (e.g., N1 or N4 substitution).

DFT calculations can be used to model the reaction pathway for the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows researchers to determine the activation energies for competing pathways, thereby predicting the regioselectivity of the reaction. researchgate.net For instance, computational studies can explain why alkylation preferentially occurs at the N1 position over the N4 position under specific reaction conditions, a crucial piece of information for synthetic chemists aiming to produce the desired isomer with high yield. researchgate.net

Theoretical Studies on Tautomerism and Isomerism in 1,2,4-Triazole Systems

Tautomerism, the interconversion of structural isomers through proton migration, is a well-known phenomenon in unsubstituted or C-substituted 1,2,4-triazoles. nih.govresearchgate.net These systems can exist in different tautomeric forms, such as 1H, 2H, and 4H tautomers. nih.govresearchgate.net Computational studies using methods like DFT have been extensively used to predict the relative stabilities of these tautomers in both the gas phase and in different solvents. researchgate.netscispace.com The relative energy of tautomers can be significantly influenced by the nature and position of substituents on the triazole ring. researchgate.net

However, in the case of this compound, the substitution of the hydrogen atom at the N1 position with a 2-methylpropyl group precludes prototropic tautomerism of the triazole ring. The molecule is "locked" as the N1-substituted isomer. While tautomerism is not a factor for this specific compound, computational studies remain crucial for confirming the relative stability of this N1-isomer compared to other possible isomers, such as the N4-substituted isomer, 4-(2-methylpropyl)-5-bromo-1H-1,2,4-triazole. Theoretical modeling can calculate the free energy of formation for each isomer, confirming that the synthetically isolated product is indeed the most thermodynamically stable one. researchgate.net

Intermolecular Interaction Analysis through Computational Methods

The way molecules pack together in the solid state is governed by a network of intermolecular interactions. Understanding these interactions is fundamental in materials science for designing crystals with desired physical properties. For halogenated triazoles, interactions such as hydrogen bonds and halogen bonds play a significant role in their crystal packing. mdpi.comresearchgate.net

Computational methods provide powerful tools to analyze these non-covalent interactions. Hirshfeld surface analysis is a popular technique used to visualize and quantify intermolecular contacts in a crystal. mdpi.com It generates a surface around the molecule, colored according to the proximity of neighboring atoms, allowing for the identification of key interactions like N···H, H···H, and C···H contacts. mdpi.com For this compound, one would expect to find C-H···N hydrogen bonds between the alkyl group of one molecule and a nitrogen atom of a neighboring triazole ring. Furthermore, the bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophilic site on an adjacent molecule. researchgate.netnih.gov Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to characterize the nature and strength of these interactions by analyzing the electron density at bond critical points. researchgate.net

Coordination Chemistry and Advanced Materials Applications of 1,2,4 Triazole Derivatives

1,2,4-Triazole (B32235) Compounds as Ligands in Metal Coordination Complexes

1,2,4-Triazole derivatives are highly valued as ligands in coordination chemistry due to the presence of three nitrogen atoms, which can act as donor sites for metal ions. This multidentate nature allows for the formation of stable and structurally diverse metal complexes. The specific compound, 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole, offers distinct features that influence its coordination behavior.

One of the most significant aspects of 1,2,4-triazole ligands is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes and extended networks. The most common and well-studied coordination mode is the N1-N2 bridge, where the adjacent nitrogen atoms at positions 1 and 2 of the triazole ring coordinate to two different metal ions. umass.edumdpi.com This bridging mode is highly effective in mediating magnetic interactions between paramagnetic metal centers. umass.edu

The N1-N2 bridging capability of 1,2,4-triazoles leads to the formation of various structural motifs, including discrete polynuclear complexes, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. umass.edumdpi.com In the case of this compound, the substitution at the N1 position with a 2-methylpropyl group precludes this nitrogen from participating in coordination. However, the N2 and N4 atoms remain available to coordinate with metal ions, allowing for the formation of bridged structures.

| Coordination Mode | Description | Resulting Structures |

| Monodentate | Coordination through a single nitrogen atom (typically N4). | Simple mononuclear complexes. |

| Bidentate Chelating | Coordination of two nitrogen atoms to the same metal center (less common for 1,2,4-triazoles). | Mononuclear complexes with enhanced stability. |

| Bidentate Bridging (N1-N2) | Adjacent nitrogen atoms coordinate to two different metal centers. umass.edu | Dinuclear complexes, 1D chains, 2D layers, 3D frameworks. umass.edumdpi.com |

| Tridentate | All three nitrogen atoms coordinate to one or more metal centers. | Polynuclear clusters and complex networks. |

The presence of bromo and 2-methylpropyl (isobutyl) substituents on the 1,2,4-triazole ring is expected to have a significant impact on the coordination geometry and electronic properties of the resulting metal complexes.

The bromo substituent at the 5-position is an electron-withdrawing group. This electronic effect can influence the basicity of the adjacent nitrogen atoms, thereby affecting their coordination strength. A decrease in electron density on the triazole ring may lead to weaker metal-ligand bonds. Furthermore, the steric bulk of the bromine atom can introduce steric hindrance, influencing the coordination geometry around the metal center and potentially favoring the formation of specific structural isomers.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Coordination |

| Bromo | 5 | Electron-withdrawing | Moderate steric hindrance | Modulates ligand field strength, influences coordination geometry. |

| 2-methylpropyl | 1 | Electron-donating | Significant steric hindrance | Directs coordination to less hindered sites (N4), influences packing and framework topology. |

Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Triazole Scaffolds

The robust bridging ability of 1,2,4-triazole ligands makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comtennessee.edu These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

The use of substituted triazoles like this compound allows for the rational design of MOFs with tailored properties. The steric demands of the 2-methylpropyl group can be exploited to control the dimensionality and topology of the resulting framework. For instance, the bulkiness of this group might prevent the formation of highly dense 3D structures, favoring the assembly of 1D or 2D coordination polymers. The bromo substituent, in addition to its electronic influence, can participate in halogen bonding, providing an additional supramolecular interaction to guide the self-assembly process and stabilize the final framework.

Recent research has demonstrated the successful synthesis of various MOFs and coordination polymers using substituted 1,2,4-triazoles, showcasing a range of network topologies and functionalities. mdpi.comacs.org

Development of Optoelectronic Materials and Conductive Polymers Incorporating Triazole Units

The incorporation of 1,2,4-triazole units into organic and polymeric materials has been explored for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and conductive polymers. mdpi.com The high nitrogen content and aromatic nature of the triazole ring contribute to the thermal and chemical stability of these materials. mdpi.com

Metal complexes featuring 1,2,4-triazole ligands can exhibit interesting photophysical properties, such as luminescence. researchgate.netrsc.orgacs.org The emission properties of these complexes can be tuned by modifying the substituents on the triazole ring. For this compound, the combination of an electron-withdrawing bromo group and an electron-donating alkyl group could lead to unique electronic transitions within the metal complexes, potentially resulting in novel luminescent behavior.

Furthermore, polymers containing 1,2,4-triazole moieties have been investigated for their proton conductivity, which is a key property for applications in fuel cell membranes. umass.edumdpi.comresearchgate.net The nitrogen atoms of the triazole ring can participate in hydrogen bonding networks, facilitating proton transport. While the N1-substitution in this compound would alter the proton conduction mechanism compared to unsubstituted 1,2,4-triazole, the remaining nitrogen atoms could still contribute to proton transport pathways within a polymer matrix.

Exploration in High-Nitrogen Content Energetic Materials

High-nitrogen content materials are a class of energetic materials that release a large amount of energy upon decomposition, primarily through the formation of stable dinitrogen gas (N₂). The 1,2,4-triazole ring, with its high nitrogen content (N₃C₂ backbone), is an excellent building block for the design of such materials. uni-muenchen.de

The introduction of a bromine atom, as in this compound, can further enhance the density of the resulting energetic material, which is a critical parameter for detonation performance. While halogenated energetic materials are less common, the bromo substituent could also influence the sensitivity and decomposition pathway of the compound. Research in the field of energetic materials often involves the synthesis of various derivatives of nitrogen-rich heterocycles and the evaluation of their thermal stability and energetic properties. nih.gov The combination of a high-nitrogen triazole core with a density-enhancing bromo substituent makes compounds like this compound and its derivatives interesting candidates for further investigation in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-1-(2-methylpropyl)-1,2,4-triazole, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted hydrazines or amidines. A common approach includes bromination of 1-(2-methylpropyl)-1,2,4-triazole using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as dichloromethane or acetonitrile . Optimization focuses on stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to brominating agent), reaction time (4–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield improvements (>75%) are achieved by inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the 2-methylpropyl group (δ 1.0–1.2 ppm for CH₃, δ 2.2–2.5 ppm for CH) and triazole ring protons (δ 7.8–8.2 ppm for H-C-Br) .

- FT-IR : Key peaks include N-H stretches (3100–3300 cm⁻¹), C-Br vibrations (550–650 cm⁻¹), and triazole ring modes (1500–1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 203–205 for [M+H]⁺) confirm molecular weight, while fragmentation patterns verify substituent positions .

Q. How does the substitution pattern on the triazole ring influence the compound’s physicochemical properties compared to other triazole derivatives?

- Methodological Answer : The bromine atom increases molecular polarity and hydrogen-bonding capacity, while the 2-methylpropyl group enhances lipophilicity (logP ≈ 2.1). Comparative studies with analogs (e.g., 5-Bromo-1-methyltriazole) show higher thermal stability (Tₘ ≈ 145–150°C vs. 120°C for non-brominated derivatives) and altered solubility profiles (e.g., 25% lower aqueous solubility than chloro-substituted analogs) .

Advanced Research Questions

Q. What strategies can be employed to optimize regioselectivity in the bromination of triazole precursors during synthesis?

- Methodological Answer : Regioselectivity is controlled by directing groups and solvent polarity. For example, using DMF as a solvent promotes bromination at the C5 position due to its ability to stabilize transition states via dipole interactions. Computational modeling (DFT calculations) predicts electron density distributions to guide reagent selection (e.g., Br₂ vs. NBS) . Kinetic studies (monitored via HPLC) reveal that lower temperatures (0–5°C) favor C5 bromination (>90% selectivity) over C3 .

Q. How should researchers address contradictory bioactivity results observed in different enzymatic assays for this compound’s derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardize protocols by:

- Validating enzyme activity controls (e.g., positive/negative controls for each batch) .

- Using isothermal titration calorimetry (ITC) to quantify binding affinities independently of fluorescence/absorbance artifacts .

- Conducting meta-analyses of literature data to identify confounding variables (e.g., IC₅₀ variations due to ATP concentration differences in kinase assays) .

Q. What computational approaches are suitable for predicting the toxicity profile of derivatives prior to in vivo studies?

- Methodological Answer :

- QSAR Models : Use descriptors like topological polar surface area (TPSA), LogP, and electronegativity to predict acute toxicity (e.g., LD₅₀). Validation requires training datasets from PubChem or ChEMBL .

- Molecular Dynamics (MD) : Simulate membrane permeability to assess blood-brain barrier penetration risks .

- ADMET Prediction : Tools like SwissADME or ProTox-II evaluate hepatotoxicity and mutagenicity based on structural alerts (e.g., bromine’s propensity for covalent binding) .

Q. In crystallographic studies, what challenges arise in resolving disordered substituents, and how can refinement protocols improve electron density maps?

- Methodological Answer : Disordered 2-methylpropyl groups often complicate density maps. Mitigation strategies include:

- Collecting high-resolution data (≤0.8 Å) to resolve subtle conformational differences .

- Using SHELXL’s PART and ISOR commands to refine anisotropic displacement parameters for bromine and adjacent carbons .

- Applying twin refinement (via TWIN/BASF) for crystals with pseudo-merohedral twinning, common in triazole derivatives due to planar symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.